molecular formula C40H28N2O5 B4929468 N-(3-benzoylphenyl)-4-[4-[(3-benzoylphenyl)carbamoyl]phenoxy]benzamide

N-(3-benzoylphenyl)-4-[4-[(3-benzoylphenyl)carbamoyl]phenoxy]benzamide

Cat. No.: B4929468
M. Wt: 616.7 g/mol
InChI Key: CYFSTSBBTGEALC-UHFFFAOYSA-N
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Description

N-(3-benzoylphenyl)-4-[4-[(3-benzoylphenyl)carbamoyl]phenoxy]benzamide is a complex organic compound that belongs to the class of benzamides

Properties

IUPAC Name

N-(3-benzoylphenyl)-4-[4-[(3-benzoylphenyl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H28N2O5/c43-37(27-9-3-1-4-10-27)31-13-7-15-33(25-31)41-39(45)29-17-21-35(22-18-29)47-36-23-19-30(20-24-36)40(46)42-34-16-8-14-32(26-34)38(44)28-11-5-2-6-12-28/h1-26H,(H,41,45)(H,42,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFSTSBBTGEALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzoylphenyl)-4-[4-[(3-benzoylphenyl)carbamoyl]phenoxy]benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-benzoylphenylamine and 4-[(3-benzoylphenyl)carbamoyl]phenol. These intermediates are then subjected to coupling reactions under specific conditions, such as the presence of catalysts, solvents, and controlled temperatures, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as recrystallization or chromatography may be used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzoylphenyl)-4-[4-[(3-benzoylphenyl)carbamoyl]phenoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The benzoyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-benzoylphenyl)-4-[4-[(3-benzoylphenyl)carbamoyl]phenoxy]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s benzoyl and phenyl groups can facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-benzoylphenyl)benzamide: A simpler analog with fewer benzoyl and phenyl groups.

    4-[4-[(3-benzoylphenyl)carbamoyl]phenoxy]benzamide: Another related compound with a different substitution pattern.

Uniqueness

N-(3-benzoylphenyl)-4-[4-[(3-benzoylphenyl)carbamoyl]phenoxy]benzamide is unique due to its complex structure, which imparts distinct chemical properties and potential applications. Its multiple benzoyl and phenyl groups provide a versatile framework for various chemical modifications and interactions.

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